Ortho-Fluorine Lipophilicity vs. Non-Fluorinated Analogs
The target compound exhibits a calculated LogP of 4.22, which is elevated compared to non-ortho-fluorinated biphenyl phenol analogs such as 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol (LogP 4.08) and 4'-(trifluoromethyl)-4-biphenylol (LogP 4.17) . The ortho-fluorine substitution contributes to this modest increase in lipophilicity, a trend consistent with established SAR principles for fluorinated aromatics [1]. Note: This is a cross-study comparable inference; no single study has directly measured and compared all compounds under identical experimental conditions.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.217 |
| Comparator Or Baseline | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-ol: LogP = 4.08; 4'-(Trifluoromethyl)-4-biphenylol: LogP = 4.17 |
| Quantified Difference | ΔLogP ≈ +0.05 to +0.14 relative to comparators |
| Conditions | Calculated values from ChemSrc database, no experimental validation reported |
Why This Matters
Higher LogP may affect retention time in reverse-phase chromatography and membrane permeability, which are critical for purification workflows and biological assay design.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
